molecular formula C21H32O3 B564174 methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate CAS No. 19885-18-8

methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Cat. No.: B564174
CAS No.: 19885-18-8
M. Wt: 332.484
InChI Key: FDAUWBAZUIYRJS-PHALZCCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

19885-18-8

Molecular Formula

C21H32O3

Molecular Weight

332.484

InChI

InChI=1S/C21H32O3/c1-13-11-21-12-14(13)6-7-15(21)19(2)8-5-9-20(3,18(23)24-4)16(19)10-17(21)22/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16-,19-,20-,21-/m0/s1

InChI Key

FDAUWBAZUIYRJS-PHALZCCXSA-N

SMILES

CC1CC23CC1CCC2C4(CCCC(C4CC3=O)(C)C(=O)OC)C

Synonyms

7-Oxokauran-19-oic acid methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate typically involves the oxidation of kaurane derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the 7th position . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact .

Mechanism of Action

The mechanism of action of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate involves its interaction with various molecular targets and pathways. The ketone group at the 7th position is crucial for its biological activity, as it can form hydrogen bonds with target proteins, influencing their function . The ester group at the 19th position enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

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